molecular formula C14H12N2O3S B6377187 3-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% CAS No. 1261898-06-9

3-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95%

Cat. No. B6377187
CAS RN: 1261898-06-9
M. Wt: 288.32 g/mol
InChI Key: HYOYRZVYXHZJQQ-UHFFFAOYSA-N
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Description

3-Cyano-5-(3-methylsulfonylaminophenyl)phenol (95%) is a synthetic compound that has a wide range of applications in scientific research. It is a useful reagent for organic synthesis and is used in the preparation of a variety of compounds. In addition, it has been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

3-Cyano-5-(3-methylsulfonylaminophenyl)phenol (95%) is widely used in scientific research, particularly in the fields of organic synthesis and biochemistry. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and other biologically active compounds. It is also used in the synthesis of fluorescent dyes, which are used to label proteins and other biomolecules for imaging and tracking purposes.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(3-methylsulfonylaminophenyl)phenol (95%) is not fully understood. However, it is believed that the compound acts as a reducing agent, which can reduce the oxidation state of other compounds. In addition, it is thought to interact with certain enzymes and other proteins, which can affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-(3-methylsulfonylaminophenyl)phenol (95%) are not well understood. However, it is believed that the compound may affect the activity of certain enzymes and proteins, as well as the expression of certain genes. In addition, it has been shown to have antioxidant properties, which may be beneficial in certain applications.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Cyano-5-(3-methylsulfonylaminophenyl)phenol (95%) in lab experiments is that it is relatively easy to obtain and use. It is also relatively stable, which makes it suitable for use in long-term experiments. However, the compound can be toxic in high concentrations, so safety precautions must be taken when handling it. In addition, it is not soluble in water, so it must be dissolved in a suitable solvent before use.

Future Directions

The future directions for 3-Cyano-5-(3-methylsulfonylaminophenyl)phenol (95%) are numerous. Further research is needed to better understand its biochemical and physiological effects, as well as its potential applications in drug development and other areas. In addition, research could be conducted to determine its potential as an antioxidant or as a potential therapeutic agent. Finally, research could be conducted to develop new methods for synthesizing the compound and to improve its solubility in water.

Synthesis Methods

3-Cyano-5-(3-methylsulfonylaminophenyl)phenol (95%) is synthesized through a multi-step process. The first step involves the reaction of 3-cyano-5-(3-methylsulfonylaminophenyl)phenol with a base, such as sodium hydroxide, to form an intermediate compound. This intermediate compound is then reacted with a reducing agent, such as sodium borohydride, to form the final product. The reaction is usually performed in a solvent, such as ethyl acetate, and the reaction conditions must be carefully controlled to ensure the desired product is obtained.

properties

IUPAC Name

N-[3-(3-cyano-5-hydroxyphenyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-20(18,19)16-13-4-2-3-11(7-13)12-5-10(9-15)6-14(17)8-12/h2-8,16-17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOYRZVYXHZJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684990
Record name N-(3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261898-06-9
Record name N-(3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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